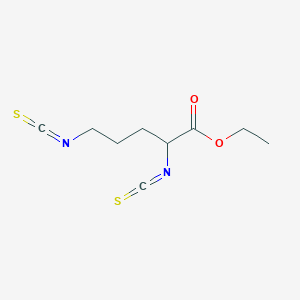
Ethyl N~2~,N~5~-bis(sulfanylidenemethylidene)ornithinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N2,N~5~-bis(sulfanylidenemethylidene)ornithinate is a chemical compound known for its unique structure and properties It is an ornithine derivative with two sulfanylidenemethylidene groups attached to the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N2,N~5~-bis(sulfanylidenemethylidene)ornithinate typically involves the reaction of ornithine with ethyl chloroformate and a suitable thiol reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of Ethyl N2,N~5~-bis(sulfanylidenemethylidene)ornithinate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N2,N~5~-bis(sulfanylidenemethylidene)ornithinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides under specific conditions.
Reduction: Reduction reactions can convert the sulfanylidenemethylidene groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanylidenemethylidene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield disulfides or sulfoxides, while reduction can produce thiols.
Applications De Recherche Scientifique
Ethyl N2,N~5~-bis(sulfanylidenemethylidene)ornithinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a probe for investigating enzyme mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of Ethyl N2,N~5~-bis(sulfanylidenemethylidene)ornithinate involves its interaction with specific molecular targets and pathways. The sulfanylidenemethylidene groups can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound a valuable tool for studying enzyme function and regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propyl N2,N~5~-bis(2,2,3,3,4,4,4-heptafluorobutanoyl)ornithinate: This compound has similar structural features but with heptafluorobutanoyl groups instead of sulfanylidenemethylidene groups.
Uniqueness
Ethyl N2,N~5~-bis(sulfanylidenemethylidene)ornithinate is unique due to the presence of sulfanylidenemethylidene groups, which impart distinct chemical reactivity and biological activity. These groups enable the compound to participate in specific reactions and interactions that are not possible with similar compounds lacking these functional groups.
Propriétés
Numéro CAS |
58511-09-4 |
|---|---|
Formule moléculaire |
C9H12N2O2S2 |
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
ethyl 2,5-diisothiocyanatopentanoate |
InChI |
InChI=1S/C9H12N2O2S2/c1-2-13-9(12)8(11-7-15)4-3-5-10-6-14/h8H,2-5H2,1H3 |
Clé InChI |
MCBVRFGJMKTCTD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCCN=C=S)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


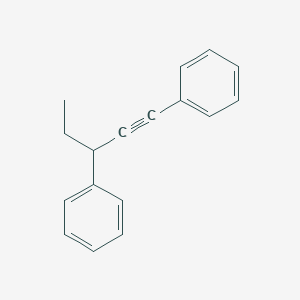
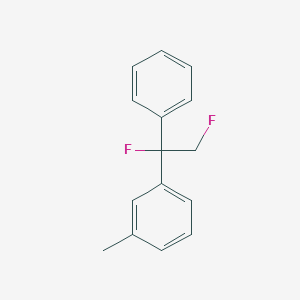
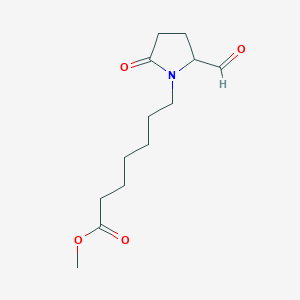
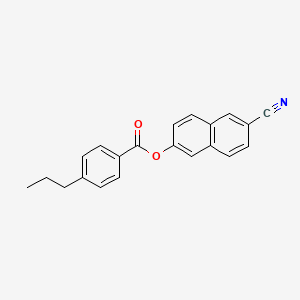
![Ethyl 3-[2-(4-fluorophenyl)hydrazinylidene]pyrrolidine-1-carboxylate](/img/structure/B14613153.png)
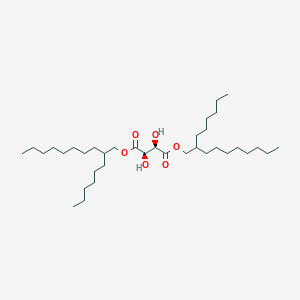
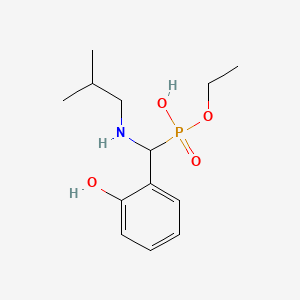
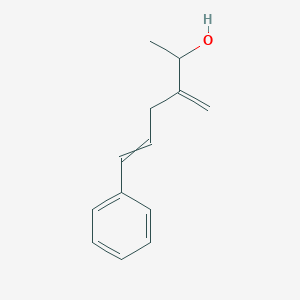

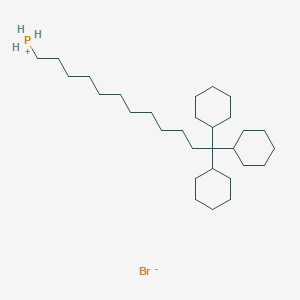
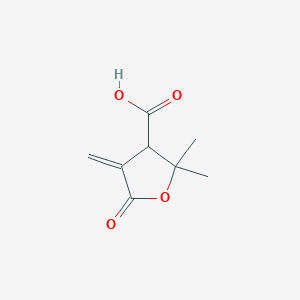
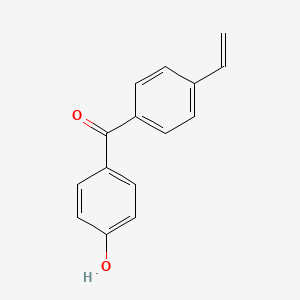
![N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline](/img/structure/B14613214.png)

